2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which includes the compound , involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Studies have synthesized novel heterocyclic compounds, including thiazolopyrimidines, demonstrating their potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These compounds have shown high inhibitory activity on COX-2 selectivity, comparable with standard drugs like sodium diclofenac, highlighting their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Research into thieno[2,3-d]thiazolo[3,2-a]pyrimidin derivatives has uncovered their capacity to act against various bacterial strains, including Bacillus and Escherichia coli, with some compounds showing greater potency than standard drugs. This positions thiazolopyrimidines as promising agents in the fight against microbial infections (Lahsasni et al., 2018).
Anticancer Potential
Several thiazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties, indicating their potential in therapeutic applications against various cancer types. These compounds have shown promise in preclinical models, warranting further investigation into their mechanism of action and efficacy in cancer treatment (Verma & Verma, 2022).
Antiviral Activities
Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, with some showing significant activity against the H5N1 avian influenza virus. This suggests the potential of thiazolopyrimidine derivatives in developing antiviral therapeutics, especially for highly pathogenic strains of influenza (Hebishy et al., 2020).
Potassium Channel Openers
Research into N-pyridyl and pyrimidine benzamides has identified their role as KCNQ2/Q3 potassium channel openers, with applications in treating epilepsy and pain. This highlights the broader pharmacological potential of thiazolopyrimidine derivatives in modulating ion channels and influencing neurological outcomes (Amato et al., 2011).
Future Directions
Thiazolo[3,2-a]pyrimidines, a class of compounds to which “2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” belongs, have been found to exhibit a wide range of biological activities . This makes them promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . Therefore, there is a potential for further exploration and development of these compounds in the field of medicinal chemistry.
Properties
IUPAC Name |
2,4-difluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-11(13(21)19-4-5-22-14(19)17-7)18-12(20)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFKSOYSPIKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.